
dBET1
Overview
Description
dBET1 (Chemical formula: C₃₈H₃₇ClN₈O₇S; CAS: 1799711-21-9) is a proteolysis-targeting chimera (PROTAC) designed to degrade bromodomain-containing protein 4 (BRD4), a member of the BET family critical for transcriptional regulation. It comprises three components:
- Target-binding moiety: JQ1, a selective BRD4 bromodomain inhibitor.
- E3 ligase-recruiting moiety: A thalidomide derivative that binds cereblon (CRBN).
- Linker: A short aliphatic chain connecting JQ1 and CRBN ligand .
Mechanism: this compound induces ubiquitination and proteasomal degradation of BRD4 by bridging it with CRBN, leading to downstream effects such as c-MYC suppression, apoptosis, and anti-proliferative activity in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: dBET1 is synthesized by linking a ligand for the BET protein BRD4 with a ligand for the E3 ubiquitin ligase cereblon. The synthesis involves the following steps:
Synthesis of the BET ligand: The BET ligand is derived from the BRD4 inhibitor JQ1.
Synthesis of the cereblon ligand: The cereblon ligand is derived from thalidomide or its analogs.
Linker attachment: The two ligands are connected via a linker to form the final PROTAC molecule.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, purification processes, and quality control measures to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: dBET1 primarily undergoes degradation reactions within cells. It does not participate in traditional chemical reactions like oxidation, reduction, or substitution. Instead, it facilitates the degradation of BET proteins through the ubiquitin-proteasome pathway .
Common Reagents and Conditions:
Reagents: this compound, BET proteins (BRD2, BRD3, BRD4), cereblon, ubiquitin, proteasome.
Conditions: Physiological conditions within cells, typically involving incubation at 37°C in a suitable cell culture medium.
Major Products: The major product of the reaction is the degraded BET protein, which is broken down into smaller peptides and amino acids by the proteasome .
Scientific Research Applications
Case Studies
-
Acute Myeloid Leukemia (AML)
- Study Findings : In a study involving multiple AML cell lines (NB4, Kasumi, THP-1, MV4-11), dBET1 demonstrated significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values ranged from 0.1483 μM to 0.3551 μM across different cell lines, indicating potent anti-cancer activity .
- Mechanism : The degradation of BRD2, BRD3, and BRD4 was confirmed through immunoblot analysis, showing a dose-dependent response. The apoptosis pathway was activated as indicated by increased PARP cleavage .
-
Lymphoma
- Study Findings : In DHL4 lymphoma cells, this compound treatment resulted in enhanced apoptotic responses compared to JQ1, another BET inhibitor. This was assessed through caspase activation assays .
- In Vivo Efficacy : In murine models of leukemia, daily intraperitoneal administration of this compound significantly reduced tumor weight and progression without adverse effects on overall health .
Data Table: Summary of this compound Efficacy in Cancer Models
Cell Line | IC50 (μM) | Apoptosis Induction | Study Reference |
---|---|---|---|
NB4 | 0.3357 | Yes | |
Kasumi | 0.1483 | Yes | |
MV4-11 | 0.2748 | Yes | |
DHL4 | Not specified | Yes |
Multiple Sclerosis (MS)
This compound has shown promise in preclinical models of multiple sclerosis by targeting neuroinflammation.
- Study Findings : In experimental autoimmune encephalomyelitis (EAE) models, this compound administration led to reduced demyelination and improved behavioral symptoms. It effectively decreased pro-inflammatory mediators and preserved blood-brain barrier integrity .
- Mechanism : The protective effects were linked to the suppression of key signaling pathways involved in inflammation, including the phosphoinositide-3-kinase/protein kinase B pathway and nuclear factor kappa B signaling .
Stroke
Recent research indicates that this compound may also play a role in mitigating brain injury following ischemic stroke.
- Study Findings : Post-ischemic treatment with this compound significantly ameliorated neurological deficits and reduced infarct volume in mouse models of stroke. The treatment was associated with decreased levels of inflammatory cytokines and oxidative stress markers .
- Mechanism : The neuroprotective effects were attributed to the degradation of BRD4, leading to reduced inflammation and preservation of blood-brain barrier integrity .
Data Table: Summary of this compound Efficacy in Neurological Models
Mechanism of Action
dBET1 exerts its effects by forming a ternary complex with the BET protein BRD4 and the E3 ubiquitin ligase cereblon. This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of genes regulated by BET proteins, ultimately affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Mechanistic Differences
Key Insights :
- Linker Impact : ARV-825’s PEG linker enhances ternary complex stability, leading to more sustained BRD4 degradation than this compound’s aliphatic linker .
- E3 Ligase Dependency : MZ1’s VHL recruitment circumvents CRBN-related resistance mechanisms observed in this compound-treated cells .
- Degradation Efficiency : dBET6 outperforms this compound in potency and apoptosis induction due to structural optimizations .
Functional and Pharmacological Comparisons
Cancer Models
AML :
Colorectal Cancer :
Advantages and Limitations
Biological Activity
dBET1 is a novel compound classified as a proteolysis-targeting chimera (PROTAC) that selectively degrades BET (bromodomain and extra-terminal domain) proteins, particularly BRD4. This compound has garnered attention for its potential therapeutic applications in various cancers, especially acute myeloid leukemia (AML). This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in different cancer models, and relevant case studies.
This compound functions by binding to BRD4 and recruiting the E3 ubiquitin ligase cereblon (CRBN), facilitating the ubiquitination and subsequent proteasomal degradation of BRD4 and other BET proteins (BRD2 and BRD3). This mechanism contrasts with traditional inhibitors like JQ1, which only inhibit the activity of these proteins without promoting their degradation.
Key Features of this compound:
- Targeted Degradation : Induces selective degradation of BRD4, leading to a decrease in MYC oncogene expression.
- Enhanced Apoptosis : Induces apoptosis more effectively than conventional BET inhibitors.
- Broad Anti-Cancer Activity : Demonstrated efficacy across various cancer cell lines, particularly in hematological malignancies.
Case Studies
-
Acute Myeloid Leukemia (AML) :
- In a study involving multiple AML cell lines (Kasumi, NB4, THP-1, MV4-11), this compound exhibited significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values varied by cell line:
- Treatment with this compound resulted in over 85% degradation of BRD4 within 2 hours at concentrations as low as 100 nM, demonstrating rapid action .
-
Solid Tumors :
- Comparisons between this compound and other compounds like JQ1 showed that this compound outperformed JQ1 in reducing cell proliferation across various solid tumor types, including colon and breast cancers .
- In preclinical models of solid tumors, this compound was shown to significantly downregulate MYC expression and enhance anti-proliferative effects when combined with standard chemotherapy .
Comparative Efficacy Table
Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | AML (Kasumi) | 0.1483 | Targeted degradation of BRD2/3/4 |
This compound | AML (MV4-11) | 0.2748 | Targeted degradation of BRD2/3/4 |
JQ1 | Solid Tumors | Varies | Competitive inhibition of BRD4 |
dBET6 | Solid Tumors | Lower than this compound | Enhanced degradation with optimized structure |
Proteomic Impact
A proteomic analysis following treatment with this compound revealed significant changes in protein stability across multiple cellular pathways. Notably, proteins such as MYC and PIM1 were downregulated alongside BET proteins, indicating a broader impact on cellular signaling pathways .
Key Findings from Proteomic Studies:
- Depletion of BET Family Members : Marked reduction (>5-fold) in BRD2, BRD3, and BRD4 levels.
- Apoptotic Induction : Increased activation of caspases and PARP cleavage observed post-treatment .
Pharmacokinetics and Safety Profile
In vivo studies indicated that this compound is well-tolerated at doses up to 50 mg/kg without significant adverse effects on weight or blood parameters. The peak plasma concentration (Cmax) achieved was approximately 392 nM, surpassing the EC50 values determined in vitro .
Summary of Pharmacokinetic Data:
- Cmax : 392 nM
- Duration : Well-tolerated over two weeks
- Impact on Hematological Parameters : No significant changes observed
Q & A
Basic Research Questions
Q. What is the molecular mechanism of dBET1 in inducing BRD4 degradation?
this compound is a PROTAC (Proteolysis-Targeting Chimera) that binds BRD4 via the JQ1 ligand and recruits the E3 ubiquitin ligase CRBN via a thalidomide derivative, enabling ubiquitination and subsequent proteasomal degradation of BRD4 . Key mechanistic steps include:
- Target engagement : JQ1 moiety binds BRD4 bromodomains (IC₅₀ = 20 nM) .
- Ubiquitination : CRBN recruits the Cullin 4 E3 ligase complex to polyubiquitinate BRD4 .
- Degradation : Proteasome-mediated degradation reduces BRD4 levels within 4 hours in vitro and in vivo .
- Downstream effects : Suppression of MYC transcription and induction of apoptosis in leukemia cells (e.g., MV4;11, IC₅₀ = 0.14 μM) .
Q. How do researchers validate this compound-induced BRD4 degradation experimentally?
Common methodologies include:
- Western blotting : Quantify BRD4 protein levels post-treatment (e.g., 100 nM this compound for 4–8 hours) .
- HiBiT tagging : Monitor HiBiT-BRD4 degradation via luminescence in real-time .
- RNA-seq : Assess transcriptional changes in MYC, PIM1, and cell cycle regulators .
- CRISPR/Cas9 : Confirm CRBN dependency by knocking out CRBN in resistant cell lines (e.g., MM1.S-CRBN⁻/⁻) .
Q. What are the standard in vivo dosing protocols for this compound in murine models?
- Dose : 30–50 mg/kg via intraperitoneal (IP) injection .
- Frequency : Daily or twice-daily administration .
- Efficacy metrics : Tumor volume reduction, BRD4 degradation in excised tumors, and survival rates in xenograft models .
- Safety : No significant weight loss or hematologic toxicity observed in 14-day studies .
Advanced Research Questions
Q. How does this compound’s linker structure influence its degradation efficiency compared to other BET-targeting PROTACs?
- Linker role : The aliphatic linker in this compound balances ternary complex formation between BRD4 and CRBN. Shorter linkers reduce degradation efficiency, while PEG-based linkers (e.g., in ARV-825) enhance potency .
- Structural optimization : Modifications like DMNB (4,5-dimethoxy-2-nitrobenzyl) enable light-activated control (pc-PROTAC), reducing off-target toxicity by 100-fold in dark conditions .
- Activity comparison : ARV-825 (PEG linker) degrades BRD4 at lower concentrations (IC₅₀ = 0.05 μM) than this compound .
Q. What experimental strategies address this compound’s cytotoxicity at high doses?
- Dose titration : Use log₁₀ concentration gradients (e.g., 1 nM–10 μM) to identify the therapeutic window. Fluorescence assays show reduced viability above 1 μM .
- Combination therapy : Pair this compound with BCL6 inhibitors to counteract compensatory BCL6 upregulation in AML cells .
- Temporal control : Employ pc-PROTACs to restrict degradation to UV-exposed tissues, minimizing systemic toxicity .
Q. How do SPOP mutations in prostate cancer confer resistance to this compound?
- Mechanism : SPOP mutations stabilize BRD4, requiring higher this compound doses (≥1 μM) to achieve degradation .
- Validation : CRISPR-mediated SPOP knockout in C4-2 cells reduces this compound sensitivity (IC₅₀ increases 5-fold) .
- Workaround : Combine this compound with SPOP-targeting agents or HDAC inhibitors to enhance BRD4 degradation .
Q. What methodologies resolve contradictory data on this compound’s concentration-dependent effects?
- Time-course assays : Monitor BRD4 degradation at 4, 8, and 24 hours. Early apoptosis (4–8 hours) may precede proliferation inhibition .
- Chromatin profiling : Use ChESS-DIA to quantify BET protein dynamics across chromatin states during treatment .
- Single-cell RNA-seq : Resolve heterogeneity in MYC suppression and apoptosis induction across cell populations .
Q. Methodological Recommendations
- Concentration gradients : Use log-scale dosing (1 nM–10 μM) to capture biphasic effects (e.g., fluorescence intensity drop at low doses vs. plateau at high doses) .
- Apoptosis assays : Combine Annexin V/PI staining with PARP cleavage Western blots for validation .
- In vivo BRD4 tracking : Collect tumors 4 hours post-dosing for acute pharmacodynamic analysis .
Properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H37ClN8O7S/c1-19-20(2)55-38-31(19)33(22-9-11-23(39)12-10-22)42-25(34-45-44-21(3)46(34)38)17-29(49)40-15-4-5-16-41-30(50)18-54-27-8-6-7-24-32(27)37(53)47(36(24)52)26-13-14-28(48)43-35(26)51/h6-12,25-26H,4-5,13-18H2,1-3H3,(H,40,49)(H,41,50)(H,43,48,51)/t25-,26?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEGXJXRNBALBV-PMCHYTPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37ClN8O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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